molecular formula C18H12Cl2N2O4 B2395599 Methyl 4-(2-chlorophenoxy)-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate CAS No. 338405-72-4

Methyl 4-(2-chlorophenoxy)-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate

Cat. No. B2395599
CAS RN: 338405-72-4
M. Wt: 391.2
InChI Key: IAFYSIZCZLZJRM-UHFFFAOYSA-N
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Description

Methyl 4-(2-chlorophenoxy)-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate is a useful research compound. Its molecular formula is C18H12Cl2N2O4 and its molecular weight is 391.2. The purity is usually 95%.
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Scientific Research Applications

Potassium Channel Activation

Bergmann, Eiermann, and Gericke (1990) described the synthesis of compounds including pyridazinyloxy compounds, which demonstrated oral antihypertensive activity in spontaneously hypertensive rats. This suggests potential applications in cardiovascular research and therapeutics (Bergmann, Eiermann, & Gericke, 1990).

Synthetic Route Development

Maeba and Castle (1979) developed a new synthetic route to pyrrolo[2,3-c]pyridazines using methyl 3-chloro-1,6-dimethyl-4-oxo-1,4-dihydro-7H-pyrrolo[2,3-c]pyridazine-5-carboxylate. This highlights the compound's relevance in advancing synthetic chemistry methodologies (Maeba & Castle, 1979).

Antimalarial Research

Werbel, Johnson, Elslager, and Worth (1978) synthesized various analogs of methyl 4-(2-chlorophenoxy)-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate, exploring their potential as folate antagonists and their effects against Plasmodium berghei infections, contributing to antimalarial research (Werbel, Johnson, Elslager, & Worth, 1978).

Structural Analysis in Anticonvulsants

Kubicki, Bassyouni, and Codding (2000) analyzed the crystal structures of various anticonvulsant enaminones, including methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate. This research is crucial for understanding the structural properties of potential anticonvulsant drugs (Kubicki, Bassyouni, & Codding, 2000).

properties

IUPAC Name

methyl 4-(2-chlorophenoxy)-1-(4-chlorophenyl)-6-oxopyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N2O4/c1-25-18(24)17-15(26-14-5-3-2-4-13(14)20)10-16(23)22(21-17)12-8-6-11(19)7-9-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFYSIZCZLZJRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(=O)C=C1OC2=CC=CC=C2Cl)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-chlorophenoxy)-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate

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